![molecular formula C11H16N2O5 B599859 Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate CAS No. 138742-18-4](/img/structure/B599859.png)
Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H16N2O5 . It is used in scientific research and has diverse applications, ranging from drug discovery to materials synthesis.
Synthesis Analysis
The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate can be achieved from 2-AMINO-OXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER and Di-tert-butyl dicarbonate . After filtration and evaporation of EtOH, the residue is subjected to column chromatography on silica gel to afford the product .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is 256.255 . Other physical and chemical properties such as boiling point and density are also provided .Scientific Research Applications
Dipeptide Synthesis
This compound is used in the synthesis of dipeptides . It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Organic Synthesis
The compound plays a significant role in organic synthesis . The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups .
Deprotection of Amino Acids and Peptides
It is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This process is described as rapid and effective, and it uses a thermally stable ionic liquid .
Synthesis of Ionic Liquids
The compound is used in the synthesis of room-temperature ionic liquids . These ionic liquids are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
Synthesis of Novel Room-Temperature Ionic Liquids
It is used in the development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of 20 commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .
Synthesis of Boc-Protected Amino Acid Ionic Liquids
The compound is used in the synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) by simple neutralization . These Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .
Mechanism of Action
The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate is not specified in the available resources. Its mechanism of action would largely depend on the context of its use, particularly in drug discovery and materials synthesis.
Safety and Hazards
properties
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-5-16-9(14)7-6-8(18-13-7)12-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVJYQALSMLKHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735857 | |
Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylate | |
CAS RN |
138742-18-4 | |
Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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